molecular formula C16H20CaO4 B12653899 Calcium (tetrapropenyl)succinate CAS No. 94086-59-6

Calcium (tetrapropenyl)succinate

Cat. No.: B12653899
CAS No.: 94086-59-6
M. Wt: 316.40 g/mol
InChI Key: MREFIUWWWJGVMD-HPDMOCHCSA-L
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Description

Calcium (tetrapropenyl)succinate is a heterocyclic organic compound with the molecular formula C16H20CaO4 and a molecular weight of 316.4056 g/mol . It is known for its unique structure, which includes a calcium ion coordinated to a tetrapropenyl-substituted succinate ligand. This compound is primarily used in experimental and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium (tetrapropenyl)succinate typically involves the reaction of tetrapropenyl succinic acid with a calcium salt, such as calcium chloride, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation and filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified using techniques such as recrystallization or ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Calcium (tetrapropenyl)succinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxide, while reduction can produce succinic acid .

Scientific Research Applications

Calcium (tetrapropenyl)succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of calcium (tetrapropenyl)succinate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell division. The tetrapropenyl groups may also influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

  • Calcium succinate
  • Calcium gluconate
  • Calcium lactate
  • Calcium citrate

Comparison: Calcium (tetrapropenyl)succinate is unique due to its tetrapropenyl substitution, which imparts distinct chemical properties and reactivity compared to other calcium salts. For instance, calcium gluconate and calcium lactate are more commonly used for dietary supplementation, while this compound is primarily utilized in research and industrial applications .

Properties

CAS No.

94086-59-6

Molecular Formula

C16H20CaO4

Molecular Weight

316.40 g/mol

IUPAC Name

calcium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.Ca/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+;

InChI Key

MREFIUWWWJGVMD-HPDMOCHCSA-L

Isomeric SMILES

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Ca+2]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Ca+2]

Origin of Product

United States

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